Florfenicol amine

Description

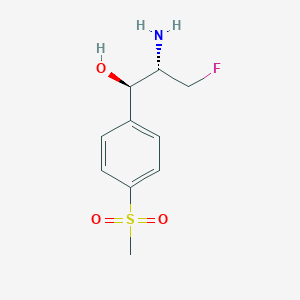

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSYLQDVLAXIKK-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227460 | |

| Record name | Florfenicol amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76639-93-5 | |

| Record name | Florfenicol amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florfenicol amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of Florfenicol Amine in Florfenicol Metabolism and Residue Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845), a broad-spectrum synthetic antibiotic, is widely utilized in veterinary medicine to combat bacterial infections in livestock, poultry, and aquaculture.[1][2] Following administration, florfenicol undergoes extensive metabolism, leading to the formation of several compounds, with florfenicol amine emerging as a principal metabolite.[3][4] This technical guide provides a comprehensive overview of florfenicol amine, focusing on its formation, its significance as a marker residue for regulatory purposes, and the analytical methodologies employed for its quantification.

The Metabolic Fate of Florfenicol

Florfenicol is metabolized in the animal body through various biotransformation pathways. The parent compound can be converted into metabolites such as florfenicol alcohol, monochloroflorfenicol, and florfenicol oxamic acid.[1][5] However, a significant metabolic route involves the hydrolysis of the dichloroacetamide group of florfenicol, resulting in the formation of florfenicol amine.[6] This metabolite is of particular importance not for its pharmacological activity, which is negligible, but for its role in residue monitoring.[6][7]

Due to the conversion of florfenicol and its other metabolites to florfenicol amine, regulatory bodies have established this compound as the marker residue for determining the total concentration of florfenicol-related residues in edible tissues.[2][7][8] Analytical methods for regulatory monitoring, therefore, often incorporate a hydrolysis step to convert all florfenicol residues into florfenicol amine, ensuring an accurate quantification of the total residue.[2][9]

Caption: Metabolic conversion of florfenicol to its major metabolites.

Quantitative Analysis of Florfenicol and Florfenicol Amine

The pharmacokinetic profile of florfenicol and its metabolite, florfenicol amine, varies across different species. The following tables summarize key pharmacokinetic parameters and residue concentrations from various studies.

Table 1: Pharmacokinetic Parameters of Florfenicol and Florfenicol Amine in Plasma/Serum

| Species | Administration Route & Dose | Florfenicol Cmax (µg/mL) | Florfenicol Tmax (h) | Florfenicol t½ (h) | Florfenicol Amine Cmax (µg/mL) | Florfenicol Amine Tmax (h) | Florfenicol Amine t½ (h) | Reference |

| Rabbits | IV, 20 mg/kg | - | - | 0.90 ± 0.20 | 5.06 ± 1.79 | 0.88 ± 0.78 | 1.84 ± 0.17 | [10] |

| Rabbits | Oral, 20 mg/kg | 7.96 ± 2.75 | 0.90 ± 0.38 | 1.42 ± 0.56 | 3.38 ± 0.97 | 2.10 ± 1.08 | 2.35 ± 0.94 | [10] |

| Donkeys | Oral, 30 mg/kg | 0.13 ± 0.02 | 0.68 ± 0.09 | 5.92 ± 3.25 | 0.08 ± 0.01 | 0.72 ± 0.72 | 15.95 ± 14.04 | [11][12] |

| Dogs | Oral, 20 mg/kg | 6.18 | 0.94 | 1.24 | Detected | - | - | [13] |

| Korean Catfish | Oral, 20 mg/kg | 9.59 ± 0.36 | 8 | 15.69 ± 2.59 | 3.57 ± 0.65 | 7.33 ± 1.15 | - | [14] |

Table 2: Tissue Residue Concentrations of Florfenicol and Florfenicol Amine

| Species | Tissue | Administration Details | Highest Concentration (Florfenicol) | Highest Concentration (Florfenicol Amine) | Reference |

| Broiler Chickens | Liver | Multiple-dose oral | 9.21 µg/g | 0.67 µg/g | [1] |

| Broiler Chickens | Kidney | Multiple-dose oral | - | 0.67 µg/g | [1] |

| Broiler Chickens | Claws | Therapeutic dose | Higher than muscle and liver | Higher than muscle and liver | [4] |

| Bovine | Liver | Intramuscular | 4.1 µg/g (total residue) | 1.38 µg/g (as florfenicol amine) | [7] |

Experimental Protocols for the Determination of Florfenicol Amine

Accurate quantification of florfenicol amine is crucial for food safety and regulatory compliance. The following sections detail the common analytical methods employed.

General Experimental Workflow for Total Florfenicol Residue Analysis

The determination of total florfenicol residues, measured as florfenicol amine, follows a general workflow that includes sample preparation with a critical hydrolysis step, followed by extraction, clean-up, and instrumental analysis.

Caption: General workflow for the analysis of total florfenicol residues.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the confirmatory method of choice for the quantification of florfenicol amine due to its high sensitivity and specificity.[3][5]

1. Sample Preparation (Hydrolysis and Extraction):

-

Weigh 2 g of homogenized tissue (e.g., kidney, muscle, liver) into a 50 mL centrifuge tube.[3]

-

Add 5 mL of 6M hydrochloric acid (HCl).[3]

-

Incubate the sample at 90-100°C for 2 hours to hydrolyze florfenicol and its metabolites to florfenicol amine.[3][7]

-

Cool the sample to room temperature.

-

Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (B78521) (NaOH).[2][3]

-

Perform a clean-up step, which can involve liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction (SPE) using a reversed-phase or mixed-mode cartridge.[3][5][9]

-

Elute the analyte from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[9]

2. LC-MS/MS Conditions:

-

Column: A C18 or phenyl-hexyl column is commonly used.[15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[15][16]

-

Ionization: Heated electrospray ionization (H-ESI) in positive ion mode is often employed.[15]

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification and confirmation by monitoring specific precursor-to-product ion transitions for florfenicol amine.[15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique that can be used for the quantitative analysis of florfenicol amine, particularly for screening purposes.[2][3]

1. Sample Preparation:

-

The sample preparation follows the same hydrolysis and extraction steps as described for LC-MS/MS.[9]

2. HPLC-UV Conditions:

-

Column: A reversed-phase C18 column is typically used.[9]

-

Mobile Phase: An isocratic or gradient elution with a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is common.[9]

-

Detection: UV detection is performed at a wavelength of approximately 225 nm.[17]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method suitable for the rapid analysis of a large number of samples.[3] Indirect competitive ELISA kits are available for the detection of florfenicol amine in various matrices.[18]

1. Sample Preparation:

-

Sample preparation for ELISA also involves the acid hydrolysis step to convert all residues to florfenicol amine, followed by extraction and pH adjustment.[18]

2. ELISA Procedure:

-

The assay is typically performed in microtiter plates pre-coated with an antigen.

-

A known amount of antibody and the sample extract (containing florfenicol amine) are added to the wells.

-

Florfenicol amine in the sample competes with the coated antigen for binding to the antibody.

-

After an incubation period and washing steps, a secondary antibody conjugated to an enzyme is added.

-

A substrate is then added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of florfenicol amine in the sample.

Conclusion

Florfenicol amine is a critical analyte in the assessment of florfenicol residues in food-producing animals. Its role as a stable, major metabolite makes it an ideal marker for the total residue of the parent drug and its related metabolites. The analytical methods outlined in this guide, particularly the robust and sensitive LC-MS/MS protocols, provide the necessary tools for regulatory bodies and researchers to ensure food safety and to conduct further studies on the pharmacokinetics and disposition of florfenicol. The provided data and protocols serve as a valuable resource for professionals in drug development and food safety analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination of total florfenicol residues as florfenicol amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. nucleus.iaea.org [nucleus.iaea.org]

- 10. Pharmacokinetics of florfenicol and its major metabolite, florfenicol amine, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]

- 12. frontiersin.org [frontiersin.org]

- 13. Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in the Korean catfish (Silurus asotus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ultra-high-performance-liquid-chromatography-tandem-mass-spectrometry-for-the-analysis-of-phenicol-drugs-and-florfenicol-amine-in-foods - Ask this paper | Bohrium [bohrium.com]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Florfenicol Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845) amine, chemically known as (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol, is a principal metabolite of florfenicol, a broad-spectrum synthetic antibiotic widely used in veterinary medicine.[1][2][3] While florfenicol amine itself does not possess antibiotic activity, its monitoring is crucial for food safety and regulatory compliance, as residue limits for florfenicol in animal-derived food products are often defined as the sum of florfenicol and florfenicol amine.[4][5] This technical guide provides a comprehensive overview of the synthesis routes, chemical properties, and analytical methodologies for florfenicol amine, tailored for researchers and professionals in drug development and analytical sciences.

Chemical and Physical Properties

Florfenicol amine is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄FNO₃S | |

| Molecular Weight | 247.29 g/mol | |

| IUPAC Name | (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |

| CAS Registry Number | 76639-93-5 | |

| Appearance | White or off-white crystalline powder | |

| Solubility | Soluble in ethanol, methanol (B129727), DMSO, and DMF. Limited water solubility. The hydrochloride salt is soluble in PBS (pH 7.2) at approximately 10 mg/mL. | |

| Storage | Store at -20°C for long-term stability (≥4 years for the hydrochloride salt). Stock solutions in organic solvents should be stored at -80°C for up to 6 months. | |

| UV/Vis. (λmax) | 222, 265, 272 nm (for the hydrochloride salt) |

Synthesis of Florfenicol Amine

The synthesis of florfenicol amine can be achieved through several routes, primarily involving the hydrolysis of florfenicol or a multi-step chemical synthesis from various starting materials.

Synthesis by Hydrolysis of Florfenicol

A common and straightforward method for preparing florfenicol amine is through the alkaline or acidic hydrolysis of florfenicol. This process cleaves the dichloroacetamide group from the florfenicol molecule.

Experimental Protocol: Alkaline Hydrolysis of Florfenicol

-

Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, agitator, and thermometer, add 53.73 g (0.15 mol) of florfenicol, 75 mL of water, and 6.40 g of an alkaline substance (e.g., sodium hydroxide).

-

Dissolution: Stir the mixture at approximately 45°C until the solution becomes clear.

-

Salting Out: Add 15.00 g of sodium chloride and stir until it is completely dissolved.

-

Crystallization: Cool the solution to room temperature and let it stand overnight to allow for crystallization.

-

Isolation and Drying: Filter the solid precipitate and dry it to obtain florfenicol amine as a white solid. This method reports a yield of 31.49 g with a purity of 98.77% as determined by HPLC.

Multi-step Chemical Synthesis

Florfenicol amine can also be synthesized through a multi-step process, often starting from precursors that are assembled to build the final molecule with the desired stereochemistry. A representative synthesis is outlined in the patent literature.

Experimental Protocol: Synthesis from (4S, 5R)-4-methyl fluoride-5-(4-methylsulfonyl)phenyl-2-oxazolidinone

-

Hydrolysis of the Oxazolidinone: In a 250 ml single-opening bottle, dissolve 7 g of (4S, 5R)-4-methyl fluoride-5-4-methylsulfone phenyl-2-hydroxyl-4,5-dihydrooxazole in 130 ml of methanol.

-

Addition of Base: Add 64 ml of 4N KOH aqueous solution.

-

Reflux: Heat the mixture to 70°C and reflux for 24 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

-

Extraction: Extract the residue with dichloromethane.

-

Purification: Dry the organic layer and evaporate the solvent to obtain the crude product. Recrystallize the crude product from isopropanol (B130326) to yield 4.6 g of florfenicol amine with a purity of 95% (HPLC) and an enantiomeric excess (ee) of 99.4% (Chiral-HPLC).

The following diagram illustrates a generalized synthesis pathway for florfenicol amine starting from a protected amino acid derivative.

Caption: Generalized synthesis pathway of Florfenicol amine.

Chemical Reactivity and Stability

Florfenicol amine is a stable compound under normal storage conditions. However, its stability can be influenced by pH, temperature, and light.

-

pH Stability: Studies on the parent compound, florfenicol, indicate instability in alkaline conditions (pH 8-11). Florfenicol amine, being a primary amine, can react with acids to form salts.

-

Thermal Stability: The stability of florfenicol has been shown to be temperature-dependent, with degradation observed at elevated temperatures (80°C and 100°C).

-

Photostability: Exposure to direct sunlight can lead to the degradation of florfenicol.

-

Reactivity: The primary amine group in florfenicol amine is a key site for chemical reactions, such as acylation. For instance, it can be acylated to form stable-isotope labeled florfenicol.

Analytical Methodologies

Accurate quantification of florfenicol amine is essential for residue analysis in food products. Various analytical techniques are employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of florfenicol amine, often considered the gold standard for confirmatory analysis.

Experimental Protocol: Extraction of Florfenicol Amine from Animal Tissues for LC-MS/MS Analysis

-

Sample Preparation: Weigh 2 ± 0.02 g of homogenized tissue into a 50 mL polypropylene (B1209903) tube.

-

Hydrolysis: Add 5 mL of 6M hydrochloric acid (HCl) and incubate at 90°C for 2 hours to convert florfenicol and its metabolites to florfenicol amine.

-

pH Adjustment: Cool the sample to room temperature and adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (B78521) (NaOH).

-

Extraction and Cleanup:

-

Perform a liquid-liquid extraction with ethyl acetate (B1210297) to remove lipids.

-

Alternatively, use Solid-Phase Extraction (SPE) for cleanup. A reversed-phase cartridge can be used at a basic pH (≥12.5).

-

-

Analysis: Dilute the final extract and inject it into the LC-MS/MS system.

The following diagram illustrates a typical workflow for the analysis of florfenicol amine in biological matrices.

Caption: Workflow for Florfenicol amine analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a more accessible technique for the quantification of florfenicol amine, suitable for screening purposes and for matrices with higher analyte concentrations.

Experimental Protocol: HPLC Analysis of Florfenicol Amine

-

Chromatographic Conditions:

-

Column: Knauwer Eurospher C18, thermostated at 25°C.

-

Mobile Phase: A gradient of ammonium (B1175870) acetate buffer (pH 4.5) and methanol is often used.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 220 nm or 225 nm.

-

Conclusion

Florfenicol amine is a critical analyte for monitoring the use of the veterinary antibiotic florfenicol. Understanding its synthesis and chemical properties is essential for the development of analytical standards and for conducting metabolism and residue depletion studies. The synthetic routes described, particularly the hydrolysis of florfenicol, offer straightforward access to this compound. Its chemical characteristics, including solubility and stability, inform the development of robust analytical methods, with LC-MS/MS being the preferred technique for sensitive and specific quantification in complex matrices. This guide provides a foundational resource for scientists and researchers involved in the various stages of drug development, food safety, and regulatory science related to florfenicol.

References

The Metabolic Conversion of Florfenicol to Florfenicol Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florfenicol (B1672845), a broad-spectrum synthetic antibiotic, is extensively utilized in veterinary medicine. Its efficacy and safety are intrinsically linked to its metabolic fate within the animal body. A primary metabolic pathway involves the conversion of florfenicol to florfenicol amine, a major metabolite that is often used as a marker residue for regulatory purposes. Understanding the intricacies of this metabolic process is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, drug development, and food safety assessments. This technical guide provides an in-depth exploration of the metabolism of florfenicol to florfenicol amine, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the underlying metabolic and experimental workflows.

Introduction

Florfenicol is a fluorinated derivative of thiamphenicol, valued for its activity against a wide range of bacterial pathogens.[1] Following administration, florfenicol undergoes biotransformation into several metabolites, with florfenicol amine being one of the most significant.[2][3][4] The formation of florfenicol amine is a critical step in the drug's metabolism and elimination. Regulatory bodies often mandate the measurement of total florfenicol residues as the sum of the parent drug and its metabolites, converted to florfenicol amine through hydrolysis, to establish maximum residue limits (MRLs) in food-producing animals.[2]

Metabolic Pathway of Florfenicol to Florfenicol Amine

The biotransformation of florfenicol to florfenicol amine is a key metabolic event. While the exact enzymatic steps can vary between species, the general pathway involves the hydrolysis of the dichloroacetyl group of florfenicol. Other metabolites, such as florfenicol alcohol and florfenicol oxamic acid, are also formed and can be subsequently converted to florfenicol amine, particularly during analytical procedures involving acid hydrolysis.[2][3]

The primary enzymes implicated in the phase I metabolism of florfenicol belong to the cytochrome P450 (CYP) superfamily.[5][6] Specifically, studies in various animal models, including rabbits and chickens, have pointed to the significant role of the CYP3A subfamily in this metabolic process.[5][7][8] Inhibition or induction of these enzymes can alter the pharmacokinetic profile of florfenicol and the rate of florfenicol amine formation.[7][9]

Quantitative Analysis of Florfenicol and Florfenicol Amine

The quantification of florfenicol and florfenicol amine in biological matrices is essential for pharmacokinetic studies and residue monitoring. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[10] LC-MS/MS is generally preferred for its higher sensitivity and specificity.[10][11]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of florfenicol and florfenicol amine in various animal species following a single administration of florfenicol. These values highlight the species-specific differences in the absorption, distribution, metabolism, and excretion of the drug.

Table 1: Pharmacokinetic Parameters of Florfenicol

| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Rabbits | 20 mg/kg | p.o. | 7.96 ± 2.75 | 0.90 ± 0.38 | 1.42 ± 0.56 | 76.23 ± 12.02 | [12] |

| Dogs | 20 mg/kg | p.o. | 6.18 | 0.94 | 1.24 ± 0.64 | 95.43 ± 11.60 | [13] |

| Donkeys | 30 mg/kg | p.o. | 0.13 ± 0.02 | 0.68 ± 0.09 | 5.92 ± 3.25 | - | [1][14] |

| Rainbow Trout | 15 mg/kg | p.o. | 0.273 (plasma) | 16 | 28.62 (intestine) | - | [15] |

| Korean Catfish | 20 mg/kg | p.o. | 9.59 ± 0.36 | 8 | 15.69 ± 2.59 | 92.61 ± 10.1 | [16] |

Table 2: Pharmacokinetic Parameters of Florfenicol Amine

| Species | Dose of Florfenicol | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference |

| Rabbits | 20 mg/kg | i.v. | 5.06 ± 1.79 | 0.88 ± 0.78 | 1.84 ± 0.17 | [12] |

| Rabbits | 20 mg/kg | p.o. | 3.38 ± 0.97 | 2.10 ± 1.08 | 2.35 ± 0.94 | [12] |

| Donkeys | 30 mg/kg | p.o. | 0.08 ± 0.01 | 0.72 ± 0.72 | 15.95 ± 14.04 | [1][14] |

| Rainbow Trout | 15 mg/kg | p.o. | 0.061 (plasma) | 16 | 16.75 (muscle) | [15] |

| Korean Catfish | 20 mg/kg | i.v. | 3.91 ± 0.69 | 0.5 | - | [16] |

| Korean Catfish | 20 mg/kg | p.o. | 3.57 ± 0.65 | 7.33 ± 1.15 | - | [16] |

Experimental Protocols

Accurate determination of florfenicol and florfenicol amine concentrations relies on robust and validated analytical methods. The following sections outline generalized protocols for sample preparation and analysis using LC-MS/MS and HPLC-UV.

General Sample Preparation for Total Florfenicol Residue Analysis

For regulatory purposes, total florfenicol residue is often measured as florfenicol amine after acid hydrolysis.[2]

Methodology:

-

Homogenization: Weigh a representative portion of the tissue sample and homogenize it.[10]

-

Acid Hydrolysis: Add a strong acid, such as 6M hydrochloric acid, to the homogenized sample. Incubate at an elevated temperature (e.g., 90°C) for a sufficient time (e.g., 2 hours) to convert florfenicol and its metabolites to florfenicol amine.[10][17]

-

Neutralization and pH Adjustment: Cool the sample and adjust the pH to ≥12.5 using a strong base like sodium hydroxide. This converts florfenicol amine salts to the free base.[2][17]

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Partition the sample with an organic solvent such as ethyl acetate (B1210297) to extract florfenicol amine and remove lipids and other interferences.[17]

-

Solid-Phase Extraction (SPE): Alternatively, pass the sample through an appropriate SPE cartridge (e.g., reversed-phase) to clean up the extract and concentrate the analyte.[10]

-

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, typically the mobile phase used for chromatographic analysis.[17]

LC-MS/MS Analysis

LC-MS/MS provides high sensitivity and selectivity for the quantification of florfenicol amine.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., triple quadrupole).[11]

-

Column: A reversed-phase column (e.g., C18) is commonly used for separation.[11]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., containing formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used for florfenicol amine.[11]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for florfenicol amine and an internal standard (e.g., florfenicol-d3).[11]

HPLC-UV Analysis

HPLC with UV detection is a more accessible and cost-effective technique, suitable for screening purposes or when higher concentrations are expected.[10]

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Column: A reversed-phase column (e.g., C18).[10]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[17]

-

Detection: UV detection at a wavelength where florfenicol amine exhibits significant absorbance.

Role of Cytochrome P450 in Florfenicol Metabolism

As previously mentioned, CYP3A enzymes are central to the metabolism of florfenicol.[5][8] The activity of these enzymes can be influenced by various factors, including co-administered drugs that are inhibitors or inducers of CYP3A. This can lead to drug-drug interactions, altering the pharmacokinetic profile of florfenicol.

Conclusion

The metabolic conversion of florfenicol to florfenicol amine is a multifaceted process with significant implications for veterinary drug development and food safety. This guide has provided a comprehensive overview of this metabolic pathway, supported by quantitative pharmacokinetic data from various species and detailed experimental protocols for analysis. The central role of CYP3A enzymes in this biotransformation highlights the potential for drug-drug interactions, a critical consideration in clinical practice. The visualization of metabolic pathways and experimental workflows offers a clear framework for understanding these complex processes. Further research into the species-specific differences in florfenicol metabolism will continue to refine our understanding and ensure the safe and effective use of this important veterinary antibiotic.

References

- 1. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Induction of cytochrome P450 via upregulation of CAR and PXR: a potential mechanism for altered florfenicol metabolism by macranthoidin B in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species differences in plasma and tissue concentrations of florfenicol between sheep and rabbits [redalyc.org]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Involvement of P-glycoprotein and cytochrome P450 3A in the metabolism of florfenicol of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Interaction Between Florfenicol and Doxycycline Involving Cytochrome P450 3A in Goats (Capra hricus) [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacokinetics of florfenicol and its major metabolite, florfenicol amine, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Frontiers | Pharmacokinetics and biosafety evaluation of a veterinary drug florfenicol in rainbow trout, Oncorhynchus mykiss (Walbaum 1792) as a model cultivable fish species in temperate water [frontiersin.org]

- 16. Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in the Korean catfish (Silurus asotus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nucleus.iaea.org [nucleus.iaea.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Florfenicol (B1672845) Amine as a Marker Residue for Food Safety

This technical guide provides a comprehensive overview of florfenicol amine's role as the designated marker residue for ensuring the safety of food products of animal origin. Florfenicol is a broad-spectrum synthetic antibiotic widely used in veterinary medicine to treat bacterial infections in livestock, poultry, and aquaculture.[1] Due to its extensive use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to protect consumers. Following administration, florfenicol is metabolized into several compounds, with florfenicol amine being a primary and stable metabolite.[2][3] Consequently, legislation typically defines the marker residue for monitoring purposes as the sum of florfenicol and its metabolites, measured as florfenicol amine.[4] This approach simplifies analysis and provides a reliable indicator of the total residue present in edible tissues.

Metabolism of Florfenicol

Florfenicol undergoes several biotransformation pathways in animals, leading to various metabolites. The primary metabolites identified in tissues include florfenicol amine, florfenicol alcohol, florfenicol oxamic acid, and monochloroflorfenicol.[3][5][6] Among these, florfenicol amine is the major metabolite in most farm animals destined for human consumption, making it a suitable marker for residue analysis.[2][3][7] The conversion of florfenicol to florfenicol amine is a key step in its metabolism.[8][9] The analytical process for residue monitoring typically involves an acid hydrolysis step, which converts the parent drug and its major metabolites into florfenicol amine, allowing for the quantification of total residues.[1][5][10]

Regulatory Framework and Maximum Residue Limits (MRLs)

Global regulatory agencies, including the European Union and Canadian authorities, have established MRLs for florfenicol residues in various food commodities to ensure consumer safety.[4][11] These limits are legally permissible maximum concentrations of residue resulting from the use of a veterinary drug. The MRLs for florfenicol are defined as the sum of florfenicol and its metabolites that can be converted to florfenicol amine.[4][12]

Table 1: Maximum Residue Limits (MRLs) for Florfenicol (measured as the sum of florfenicol and its metabolites as florfenicol amine)

| Animal Species | Tissue | MRL (µg/kg or ppm) | Reference |

| Cattle | Muscle | 200 (0.2 ppm) | [11][12] |

| Liver | 2000 (2.0 ppm) / 3000 µg/kg | [11][12] | |

| Kidney | 300 µg/kg / 500 µg/kg (0.5 ppm) | [11][12] | |

| Fat / Skin+Fat | 200 (0.2 ppm) | [11] | |

| Swine | Muscle | 250 (0.25 ppm) / 300 µg/kg | [11][12] |

| Liver | 1400 (1.4 ppm) / 2000 µg/kg | [11][12] | |

| Kidney | 1000 (1.0 ppm) / 500 µg/kg | [11][12] | |

| Skin and Fat | 500 (0.5 ppm) | [11][12] | |

| Chickens | Muscle | 100 (0.1 ppm) | [2][11][12] |

| Liver | 2000 (2.0 ppm) / 2500 µg/kg | [2][11][12] | |

| Kidney | 750 (0.75 ppm) | [2][11][12] | |

| Skin and Fat | 200 (0.2 ppm) | [2][11][12] | |

| Salmonids (Fish) | Muscle | 800 (0.8 ppm) | [11] |

| Muscle and skin in natural proportion | 1000 µg/kg | [12] |

Note: MRL values can vary slightly by region and regulatory body. The values presented are a compilation from available sources.

Analytical Methodologies for Detection

Ensuring compliance with MRLs requires sensitive and reliable analytical methods. Several techniques are employed for the quantification of florfenicol amine, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard confirmatory method due to its high sensitivity and specificity.[1] Other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also used, often for screening purposes.[13]

Table 2: Performance of Analytical Methods for Florfenicol Amine Detection

| Analytical Method | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |

| UHPLC-MS/MS | Animal-derived food | 0.5 | 1.5 | [14] |

| HPLC-UV | Bovine Liver | 45 | 100 | [5] |

| HPLC-UV | Bovine Muscle | 58 | 100 | [5] |

| HPLC-UV | Bovine Kidney | 70 | 100 | [5] |

| LC-MS/MS | Bovine Tissues & Eel | 0.5 | 10 | [6] |

| LC-MS/MS | Chicken Muscle | 20 | 25.4 | [15] |

| LC-MS/MS | Chicken Liver | 20 | 22.6 | [15] |

| LC-MS/MS | Beef, Pork, Chicken | 0.6–3.1 | 1.8–10.4 | [7][15] |

| UPLC-FLD | Poultry Meat & Pork | 1.0–4.2 | 3.0–11.4 | [15] |

Experimental Protocols

The accurate determination of total florfenicol residues relies on a robust experimental protocol that ensures the complete conversion of all related metabolites to florfenicol amine. The following is a generalized protocol based on common LC-MS/MS methodologies.[1][6][10][14][15]

Detailed Protocol: Determination of Total Florfenicol Residues as Florfenicol Amine by LC-MS/MS

-

Sample Preparation and Homogenization:

-

Acid-Catalyzed Hydrolysis:

-

Transfer the homogenized sample to a 50 mL screw-capped centrifuge tube.[1]

-

Add 5 mL of 6M hydrochloric acid (HCl).[1]

-

Incubate the mixture in a shaking water bath at a high temperature, typically 90-100°C, for at least 2 hours.[1][5][15] This step is critical as it converts florfenicol and its metabolites to the single marker residue, florfenicol amine.[10]

-

Cool the sample to room temperature.[1]

-

-

Extraction and Lipid Removal:

-

Partition the hydrolysate with an organic solvent like ethyl acetate (B1210297) or hexane (B92381) to remove lipids and other neutral interferences.[10][16] Vortex and centrifuge to separate the layers. Discard the organic layer.

-

-

Basification and Analyte Extraction:

-

Make the remaining aqueous solution strongly basic (e.g., pH 11) by adding a strong base like sodium hydroxide (B78521) (NaOH).[10][16] This converts the florfenicol amine salts to the free base form.

-

Extract the florfenicol amine from the basified solution using ethyl acetate. Repeat the extraction multiple times for efficiency.[16]

-

-

Cleanup (Solid-Phase Extraction - SPE):

-

For cleaner samples, a solid-phase extraction step is often employed.[6][14]

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange like Oasis MCX) according to the manufacturer's instructions.[6][14]

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with appropriate solvents to remove remaining interferences.

-

Elute the florfenicol amine from the cartridge using a suitable elution solvent (e.g., methanol (B129727) with ammonia).

-

-

Solvent Evaporation and Reconstitution:

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a reversed-phase C18 column or a phenyl-hexyl column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).[13][17]

-

Mass Spectrometric Detection: Ionize the eluent using electrospray ionization (ESI) in positive ion mode.[15] Use Multiple Reaction Monitoring (MRM) for quantification, selecting at least two specific precursor-to-product ion transitions for florfenicol amine to ensure high specificity and confirmation according to regulatory guidelines.[13][15]

-

Logical Framework for Marker Residue Selection

The selection of florfenicol amine as the marker residue is based on a logical framework that prioritizes analytical reliability and comprehensive monitoring. The parent drug, florfenicol, is administered to the animal and is then converted into various metabolites. For regulatory purposes, a single, stable compound is needed to represent the total residue. Florfenicol amine is the ideal candidate because it is a major metabolite and, crucially, the parent drug and other key metabolites can be chemically converted to it through acid hydrolysis. This allows a single analytical method to measure a single analyte to determine compliance.

Conclusion

Florfenicol amine serves as a critical and effective marker residue for monitoring the use of the antibiotic florfenicol in food-producing animals. Its status as a major metabolite and the ability to convert parent florfenicol and other metabolites into florfenicol amine via hydrolysis provide a robust and simplified analytical endpoint. The use of highly sensitive methods like LC-MS/MS allows for the precise quantification of total florfenicol residues, ensuring that food products comply with established MRLs and safeguarding public health.[1][4] This comprehensive approach underpins the global regulatory framework for the safe use of florfenicol in veterinary medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Residue Depletion of Florfenicol and Florfenicol Amine in Broiler Chicken Claws and a Comparison of Their Concentrations in Edible Tissues Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fera.co.uk [fera.co.uk]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Determination of total florfenicol residues as florfenicol amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. cris.unibo.it [cris.unibo.it]

- 10. nucleus.iaea.org [nucleus.iaea.org]

- 11. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]

- 12. ema.europa.eu [ema.europa.eu]

- 13. benchchem.com [benchchem.com]

- 14. Determination of florfenicol and florfenicol amine residues in animal-derived food by liquid chromatography-mass spectrometry [syyfyx.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. ultra-high-performance-liquid-chromatography-tandem-mass-spectrometry-for-the-analysis-of-phenicol-drugs-and-florfenicol-amine-in-foods - Ask this paper | Bohrium [bohrium.com]

The Sentinel Molecule: A Technical Guide to Florfenicol Amine in Veterinary Drug Monitoring

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of Florfenicol (B1672845) amine as a marker residue in the surveillance of the synthetic antibiotic, Florfenicol.

Executive Summary

Florfenicol, a broad-spectrum synthetic antibiotic, is extensively utilized in veterinary medicine to combat bacterial infections in livestock and aquaculture.[1] Consequently, monitoring its residue levels in animal-derived food products is a critical aspect of ensuring consumer safety and adhering to stringent regulatory standards.[1] Florfenicol is metabolized in animals to several compounds, with Florfenicol amine being a major metabolite.[2] Due to its prevalence and stability, Florfenicol amine has been designated by numerous regulatory bodies as the marker residue for the total Florfenicol residue.[3][4] This guide provides a comprehensive technical overview of the role of Florfenicol amine in veterinary drug monitoring, including established analytical methodologies, regulatory limits, and the underlying principles of its use as a marker.

The Rationale for a Marker Residue

In treated animals, Florfenicol undergoes metabolic transformation, resulting in the parent drug and various metabolites being present in tissues. To accurately assess the total residue of the drug, a marker residue is selected. Florfenicol amine is the designated marker because analytical methods often employ a hydrolysis step to convert Florfenicol and its metabolites into Florfenicol amine, allowing for the determination of the total residue from a single measurement. This approach simplifies the analytical process and provides a reliable measure of the total drug-related residues.

Chemical and Physical Properties

A clear understanding of the chemical and physical characteristics of Florfenicol amine is fundamental for the development of effective analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄FNO₃S | |

| Molecular Weight | 247.29 g/mol | |

| IUPAC Name | (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |

| CAS Number | 76639-93-5 |

Global Maximum Residue Limits (MRLs)

Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for the sum of Florfenicol and its metabolites, measured as Florfenicol amine, in various edible tissues. These limits are crucial for ensuring that consumer exposure to the drug residue does not exceed the acceptable daily intake (ADI).

Table 4.1: MRLs for Florfenicol (measured as Florfenicol amine) in Various Jurisdictions

| Jurisdiction | Animal | Tissue | MRL (µg/kg) |

| European Union | Poultry | Muscle | 100 |

| Skin and Fat | 200 | ||

| Kidney | 750 | ||

| Liver | 2500 | ||

| Fish | Muscle and skin in natural proportion | 1000 | |

| Canada | Cattle | Muscle | 200 |

| Fat | 200 | ||

| Liver | 2000 | ||

| Kidney | 500 | ||

| Chickens | Muscle | 100 | |

| Skin and fat | 200 | ||

| Liver | 2000 | ||

| Kidney | 750 | ||

| Swine | Muscle | Not Specified | |

| Liver | 1400 | ||

| Kidney | 1000 | ||

| Salmonids | Muscle | 800 |

Sources:

Analytical Methodologies for Florfenicol Amine Detection

The accurate quantification of Florfenicol amine in complex biological matrices is paramount for regulatory compliance and food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity and selectivity.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of Florfenicol amine in animal tissues involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for the analysis of Florfenicol amine in animal tissues.

Detailed Experimental Protocol: LC-MS/MS Analysis of Florfenicol Amine in Bovine Tissue

This protocol is a composite of established methods and serves as a representative example.

1. Sample Preparation:

- Weigh 2 ± 0.1 g of homogenized bovine tissue (muscle, liver, or kidney) into a 50 mL polypropylene (B1209903) centrifuge tube.

- Spike with an appropriate internal standard (e.g., Florfenicol-d3).

2. Hydrolysis:

- Add 5 mL of 6M hydrochloric acid to the sample.

- Incubate at 90°C for 2 hours to convert Florfenicol and its metabolites to Florfenicol amine.

- Cool the sample to room temperature.

3. pH Adjustment and Extraction:

- Adjust the pH of the hydrolysate to ≥12.5 with 30% (w/v) sodium hydroxide (B78521).

- Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute.

- Centrifuge at 4000 rpm for 10 minutes.

4. Solid-Phase Extraction (SPE) Cleanup:

- Condition an Oasis MCX cartridge with methanol (B129727) followed by water.

- Load the supernatant from the extraction step onto the cartridge.

- Wash the cartridge with water and then methanol.

- Elute the analyte with 5% ammonium (B1175870) hydroxide in methanol.

5. Final Preparation:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

6. LC-MS/MS Conditions:

- LC Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is a typical mobile phase system.

- Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Florfenicol amine and the internal standard.

Table 5.1: Performance Characteristics of a Validated LC-MS/MS Method

| Parameter | Bovine Muscle | Bovine Liver | Bovine Fat | Eel |

| Recovery (%) | 93 - 104 | 93 - 104 | 93 - 104 | 93 - 104 |

| Limit of Detection (LOD) (mg/kg) | 0.0005 | 0.0005 | 0.0005 | 0.0005 |

| Limit of Quantification (LOQ) (mg/kg) | 0.01 | 0.01 | 0.01 | 0.01 |

| Linearity (r²) | >0.998 | >0.998 | >0.998 | >0.998 |

Source:

Metabolic Pathway of Florfenicol

The metabolism of Florfenicol is a key consideration in residue analysis. While Florfenicol amine is the major metabolite, other intermediates are formed. The hydrolysis step in the analytical method is designed to convert these metabolites to Florfenicol amine.

Caption: Simplified metabolic and analytical conversion pathway of Florfenicol.

Residue Depletion and Withdrawal Periods

Understanding the depletion kinetics of Florfenicol and Florfenicol amine in various tissues is essential for establishing appropriate withdrawal periods. The withdrawal period is the time required for the drug residues to deplete to levels below the MRL.

Studies have shown that the depletion rates of Florfenicol and Florfenicol amine vary depending on the animal species, tissue type, and administration route. For instance, in swine, the highest total concentrations of Florfenicol and its amine were found in the kidney, indicating it as a target tissue for residue monitoring. In lactating goats, the combined withdrawal interval for Florfenicol and Florfenicol amine in milk was calculated to be approximately 873 hours after the last injection using the FDA method.

Conclusion

Florfenicol amine serves as an indispensable marker residue in the regulatory monitoring of Florfenicol in food-producing animals. Its consistent formation as a major metabolite and the ability to convert other residues to it through a straightforward hydrolysis step provide a robust and reliable analytical endpoint. The continued development and validation of sensitive and specific analytical methods, such as LC-MS/MS, are crucial for upholding food safety standards and ensuring that animal-derived food products are safe for human consumption. This technical guide provides a foundational understanding for professionals engaged in the development, validation, and application of methods for the surveillance of Florfenicol residues.

References

An In-depth Technical Guide on the Pharmacokinetic Studies of Florfenicol and Florfenicol Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of the broad-spectrum antibiotic Florfenicol (B1672845) and its primary metabolite, Florfenicol amine. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document serves as an essential resource for professionals in drug development and veterinary medicine.

Introduction to Florfenicol and its Metabolism

Florfenicol is a synthetic, broad-spectrum antibiotic primarily used in veterinary medicine.[1] It is a derivative of thiamphenicol (B1682257) and structurally related to chloramphenicol, but with a key substitution of a fluorine atom for a hydroxyl group, which reduces its susceptibility to bacterial deactivation.[1] Florfenicol is effective against a variety of bacterial pathogens and is commonly used to treat respiratory diseases in cattle and pigs, as well as infections in poultry and aquaculture.[1][2]

Following administration, Florfenicol is metabolized in the animal's body into several compounds, with Florfenicol amine being the major and longest-lived metabolite.[3][4] Due to its persistence, Florfenicol amine is often used as the marker residue for determining withdrawal periods in food-producing animals.[4][5] Understanding the pharmacokinetics of both the parent drug and its primary metabolite is crucial for establishing effective dosing regimens, ensuring animal welfare, and safeguarding human food safety.[6]

Pharmacokinetic Data of Florfenicol

The following tables summarize the key pharmacokinetic parameters of Florfenicol in various animal species following different routes of administration. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion of the drug across different biological systems.

Table 1: Pharmacokinetic Parameters of Florfenicol in Plasma/Serum

| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) |

| Pigs | Intramuscular (IM) | 30 mg/kg | 8.15 ± 3.11 | 1.40 ± 0.66 | 164.45 ± 34.18 (AUC0-∞) | - | - |

| Intramuscular (IM) | 15 mg/kg | 3.58 ± 1.51 | 1.64 ± 1.74 | 54.66 ± 23.34 (AUC24h) | 17.24 ± 9.35 | - | |

| Intramuscular (IM) | 20 mg/kg | 4.00 | - | - | 13.88 | 122.7 | |

| Oral (p.o.) | 20 mg/kg | 8.11 | - | - | 16.53 | 112.9 | |

| Cattle | Intramuscular (IM) | 20 mg/kg (1st inj.) | 1.21 ± 0.25 | 3.43 ± 2.23 | 34.16 ± 4.50 (AUC0-t) | 63.46 ± 23.76 | - |

| Intramuscular (IM) | 20 mg/kg (2nd inj.) | 1.17 ± 0.20 | 6.00 ± 0.00 | 52.37 ± 5.50 (AUC0-t) | 77.74 ± 43.65 | - | |

| Intravenous (IV) | 11 mg/kg | - | - | - | 3.71 | - | |

| Oral (p.o.) | 11 mg/kg (1st dose) | - | - | - | 2.79 - 8.92 | 88.88 | |

| Poultry | Oral (p.o.) | 30 mg/kg (1st dose) | 11.09 ± 2.63 | 1 | - | 8.39 | - |

| Oral (p.o.) | 30 mg/kg (last dose) | 13.59 ± 2.72 | 1 | - | 7.91 | - | |

| Intravenous (IV) | 15 mg/kg | - | - | - | 2.80 ± 0.72 | - | |

| Intramuscular (IM) | 15 mg/kg | - | - | - | - | 95 | |

| Oral (p.o.) | 15 mg/kg | - | - | - | - | 96 | |

| Rabbits | Intravenous (IV) | 20 mg/kg | - | - | - | 0.90 ± 0.20 | - |

| Oral (p.o.) | 20 mg/kg | 7.96 ± 2.75 | 0.90 ± 0.38 | - | 1.42 ± 0.56 | 76.23 ± 12.02 | |

| Dogs | Intravenous (IV) | 20 mg/kg | - | - | - | 1.11 | - |

| Oral (p.o.) | 20 mg/kg | 6.18 | 0.94 | - | 1.24 | 95.43 | |

| Donkeys | Oral (p.o.) | 30 mg/kg | 0.13 | 0.68 | - | 5.92 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. Values are presented as mean ± standard deviation where available.

Table 2: Tissue Distribution of Florfenicol

| Species | Dose and Route | Tissue | Cmax (µg/g) | AUC (µg·h/g) | T½ (h) |

| Pigs | 20 mg/kg IM | Lung | - | 121.69 | 24.75 - 69.34 |

| Trachea with Bronchi | - | 79.37 | 24.75 - 69.34 | ||

| Liver | - | 81.05 | 24.75 - 69.34 | ||

| Kidney | - | 181.2 | 24.75 - 69.34 | ||

| Muscle | - | 94.07 | 24.75 - 69.34 | ||

| Pigs (Synovial Fluid) | 30 mg/kg IM | Synovial Fluid | 4.51 ± 1.16 | 64.57 ± 30.37 | - |

| 15 mg/kg IM | Synovial Fluid | 2.73 ± 1.2 | 31.24 ± 6.82 (AUC24h) | 21.01 ± 13.19 | |

| Poultry | 40 mg/kg p.o. (multiple) | Kidney | 119.34 ± 31.81 (at 7 days) | - | - |

| Liver | 817.34 ± 91.65 (at 7 days) | - | - | ||

| Snubnose Pompano | 15 mg/kg Oral (in-feed) | Intestine | ~1954 ng/g | - | - |

| Bile | - | - | 38.25 ± 4.46 | ||

| Muscle + Skin | - | - | - | ||

| Liver | - | - | - | ||

| Kidney | - | - | - |

Pharmacokinetic Data of Florfenicol Amine

Florfenicol amine is the principal metabolite of Florfenicol. Its pharmacokinetic profile is critical for understanding the overall disposition of the administered drug and for regulatory purposes concerning drug residues.

Table 3: Pharmacokinetic Parameters of Florfenicol Amine in Plasma/Serum

| Species | Florfenicol Dose and Route | Cmax (µg/mL) | Tmax (h) | T½ (h) |

| Rabbits | 20 mg/kg IV | 5.06 ± 1.79 | 0.88 ± 0.78 | 1.84 ± 0.17 |

| 20 mg/kg p.o. | 3.38 ± 0.97 | 2.10 ± 1.08 | 2.35 ± 0.94 | |

| Donkeys | 30 mg/kg p.o. | 0.08 | 0.72 | 15.95 |

Table 4: Excretion of Florfenicol and Florfenicol Amine

| Species | Dose and Route | Matrix | Compound | Total Amount/Concentration | T½ (h) |

| Donkeys | 30 mg/kg p.o. | Urine | Florfenicol | 123.08 ± 51.71 µg/L | 21.93 ± 3.42 |

| Urine | Florfenicol Amine | 63.62 ± 28.76 µg/L | 40.26 ± 26.00 | ||

| Feces | Florfenicol | 0.52 ± 0.17 µg recovered | - | ||

| Feces | Florfenicol Amine | 0.22 ± 0.05 µg recovered | - |

Experimental Protocols

The accurate determination of pharmacokinetic parameters relies on robust and well-defined experimental protocols. This section outlines the common methodologies employed in the cited studies.

Animal Studies

-

Animal Models: Studies have been conducted in a variety of healthy, clinically normal animals, including pigs (crossbred Duroc x Landrace x Yorkshire), cattle (cows, male veal calves), poultry (broiler chickens, layer birds), rabbits (New Zealand), dogs, and donkeys.[2][7][8][9][10] In some cases, disease models were used, such as pigs experimentally infected with Actinobacillus pleuropneumoniae.[7][9]

-

Housing and Acclimatization: Animals are typically housed in controlled environments with free access to feed and water. An acclimatization period is allowed before the commencement of the experiments.

-

Dosing: Florfenicol is administered via various routes, including intravenous (IV), intramuscular (IM), and oral (p.o.) gavage or in-feed.[7][11][8][10][12] Doses vary depending on the species and the objectives of the study.

-

Sample Collection:

-

Blood: Blood samples are collected at predetermined time points post-administration. For IV administration, sampling is frequent in the initial phase to capture the distribution phase. For IM and oral routes, sampling is designed to capture absorption, peak concentration, and elimination phases.[13] Samples are typically collected from the jugular vein or other suitable vessels into heparinized or EDTA-containing tubes. Plasma or serum is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Tissues: For tissue distribution studies, animals are euthanized at specific time points after drug administration.[6][9] Tissue samples (e.g., lung, liver, kidney, muscle, skin) are collected, homogenized, and stored frozen.

-

Other Matrices: Synovial fluid, urine, and feces are also collected in specific studies to understand drug distribution to specific sites or excretion pathways.[2][13][14]

-

Analytical Methodology

The quantification of Florfenicol and Florfenicol amine in biological matrices is predominantly performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection.[11][9][10][13][15]

-

Sample Preparation:

-

Protein Precipitation: A common first step for plasma or serum samples, where a protein precipitating agent like acetonitrile (B52724) is added.[8] The mixture is vortexed and centrifuged to separate the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous matrix into an immiscible organic solvent (e.g., ethyl acetate).[9]

-

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge (e.g., Oasis MCX, C18) which retains the analyte.[16][17] Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.

-

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is often used for tissue samples, involving an extraction and cleanup step.[3][15]

-

Hydrolysis: For the determination of total Florfenicol residues, a hydrolysis step (e.g., with hydrochloric acid) is employed to convert Florfenicol and its metabolites to Florfenicol amine before extraction and analysis.[5][16]

-

-

Chromatographic Separation (HPLC/UHPLC):

-

Column: A reversed-phase column (e.g., C18, phenyl-hexyl) is typically used to separate the analytes from other components in the sample extract.[3][17]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is used.[3][5]

-

-

Detection (UV and MS/MS):

-

UV Detection: HPLC with a UV detector is a common method, with detection typically set around 223 nm.[18]

-

Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides high selectivity and sensitivity.[15] It operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Florfenicol and Florfenicol amine are monitored.[13][15] Electrospray ionization (ESI) is commonly used in both positive and negative ion modes.[3][15]

-

-

Method Validation: Analytical methods are validated to ensure their reliability. Validation parameters typically include linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ).[3][15][19]

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma/serum concentration-time data using non-compartmental or compartmental analysis with specialized software (e.g., PK Solution 2.0, MCPKP).[8][18]

Visualizations of Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the pharmacokinetic studies of Florfenicol.

References

- 1. Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]

- 3. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 4. Pharmacokinetics of florfenicol and florfenicol-amine after intravenous administration in sheep. | Semantic Scholar [semanticscholar.org]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Plasma and tissue depletion of florfenicol and florfenicol-amine in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Florfenicol in Healthy Pigs and in Pigs Experimentally Infected with Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Tissue pharmacokinetics of florfenicol in pigs experimentally infected with Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of florfenicol and its major metabolite, florfenicol amine, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioavailability and pharmacokinetics of florfenicol in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Determination of total florfenicol residues as florfenicol amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ultra-high-performance-liquid-chromatography-tandem-mass-spectrometry-for-the-analysis-of-phenicol-drugs-and-florfenicol-amine-in-foods - Ask this paper | Bohrium [bohrium.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Frontiers | Oral pharmacokinetics of a pharmaceutical preparation of florfenicol in broiler chickens [frontiersin.org]

Microbiological Activity of Florfenicol Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845) is a broad-spectrum, synthetic antibiotic used extensively in veterinary medicine.[1] Structurally related to thiamphenicol, it functions by inhibiting bacterial protein synthesis.[2] Following administration, florfenicol is metabolized into several compounds, with florfenicol amine being a primary metabolite.[3] This guide provides an in-depth analysis of the microbiological activity of florfenicol amine, including its mechanism of action, susceptibility data in a comparative context, and detailed experimental protocols relevant to its study.

While florfenicol amine is a major metabolite, its direct antimicrobial activity is significantly lower than that of the parent compound, florfenicol. The European Medicines Agency (EMA) has indicated that florfenicol amine possesses negligible microbiological activity, being approximately 90 times less active than florfenicol. Consequently, the vast majority of microbiological studies focus on the parent drug. This guide will, therefore, present the activity of florfenicol as a primary reference point to contextualize the limited role of florfenicol amine as an antimicrobial agent itself.

Mechanism of Action

The primary mechanism of action of florfenicol, and by extension its family of compounds, involves the inhibition of protein synthesis in susceptible bacteria.[2] Florfenicol binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This binding obstructs the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and ultimately leading to a bacteriostatic effect.

Caption: Mechanism of action of florfenicol.

Spectrum of Activity

Given that florfenicol amine has negligible independent antimicrobial activity, this section will focus on the well-documented spectrum of activity for the parent compound, florfenicol. This provides a relevant context for understanding the compound's therapeutic application. Florfenicol is effective against a wide range of Gram-positive and Gram-negative bacteria of veterinary importance.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Florfenicol

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of florfenicol against various bacterial pathogens. These values are indicative of the concentrations required to inhibit the visible growth of the bacteria in vitro. It is important to reiterate that the MIC values for florfenicol amine would be substantially higher, reflecting its significantly lower potency.

| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | Avian isolates | - | - | ≥32 | [4] |

| Escherichia coli | Bovine isolates | ≤8 - ≥128 | - | - | [5] |

| Salmonella Typhimurium | Swine isolates | - | - | ≥16 | [6] |

| Staphylococcus aureus | Animal isolates | - | - | 4 | [7] |

| Pasteurella multocida | Bovine/Porcine | 0.12 - 4 | ≤1 | ≤1 | [8] |

| Mannheimia haemolytica | Bovine/Porcine | 0.12 - 4 | ≤1 | ≤1 | [8] |

| Actinobacillus pleuropneumoniae | Porcine | 0.12 - 4 | ≤1 | ≤1 | [8] |

| Bordetella bronchiseptica | Porcine | 0.12 - 4 | ≤1 | ≤1 | [8] |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Mechanisms of Resistance

Bacterial resistance to florfenicol is an emerging concern in veterinary medicine. The primary mechanisms of resistance are not related to the enzymatic inactivation that affects chloramphenicol. Instead, they primarily involve:

-

Efflux Pumps: The most common mechanism is the expression of efflux pumps that actively transport florfenicol out of the bacterial cell. The floR gene, often located on mobile genetic elements like plasmids, encodes for such a pump.[9] This mechanism can confer cross-resistance to chloramphenicol.[5]

-

Target Site Modification: While less common, modifications to the 50S ribosomal subunit can reduce the binding affinity of florfenicol, leading to resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of antimicrobial activity and the analysis of florfenicol amine.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of florfenicol or florfenicol amine.

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in vitro.

Materials:

-

Florfenicol or Florfenicol Amine analytical standard

-

Appropriate solvent for the antimicrobial agent

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of florfenicol or florfenicol amine in a suitable solvent at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the antimicrobial stock solution to well 1. c. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will result in a concentration range from 64 µg/mL to 0.125 µg/mL. d. Well 11 will serve as a growth control (no antimicrobial). e. Well 12 can be used as a sterility control (no bacteria).

-

Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL.

-

Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Protocol for Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Objective: To qualitatively determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

-

Florfenicol antimicrobial susceptibility disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage. c. Allow the plate to dry for 3-5 minutes.

-

Application of Disks: a. Aseptically apply a florfenicol 30 µg disk to the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: a. Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter. b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria established by a standards organization like CLSI.

Protocol for Analysis of Total Florfenicol Residues as Florfenicol Amine

This protocol outlines the analytical workflow for determining the total residues of florfenicol in animal tissues by converting all metabolites to florfenicol amine for quantification.

Objective: To quantify the total florfenicol-related residues in a biological matrix.

Caption: Workflow for total florfenicol residue analysis.

Procedure Outline:

-

Sample Preparation: A known weight of the tissue sample is homogenized.

-

Acid Hydrolysis: The homogenized sample is subjected to strong acid hydrolysis (e.g., using hydrochloric acid) at an elevated temperature. This process converts florfenicol and its metabolites into a single marker residue, florfenicol amine.

-

Neutralization and Extraction: The hydrolysate is cooled, neutralized, and then extracted with an organic solvent (e.g., ethyl acetate) to separate the florfenicol amine from the aqueous matrix.

-

Clean-up: The organic extract may undergo a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Concentration and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a suitable mobile phase for analysis.

-

Instrumental Analysis: The concentration of florfenicol amine is determined using a sensitive analytical technique such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

Conclusion

Florfenicol amine is a key metabolite of the veterinary antibiotic florfenicol. While it is a crucial analyte for pharmacokinetic studies and residue monitoring, its intrinsic microbiological activity is negligible compared to the parent compound. The antibacterial efficacy of florfenicol treatment is attributable to the parent drug's potent inhibition of bacterial protein synthesis. Understanding the significant difference in activity between florfenicol and florfenicol amine is essential for researchers and drug development professionals in the field of veterinary medicine. The provided protocols offer standardized methods for assessing antimicrobial susceptibility and for the analytical determination of florfenicol residues, which are critical for both research and regulatory purposes.

References

- 1. Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Enzymatic Inactivation of the Veterinary Antibiotic Florfenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Detection of Florfenicol Resistance Genes in Escherichia coli Isolated from Sick Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Chloramphenicol and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tylosin exposure reduces the susceptibility of Salmonella Typhimurium to florfenicol and tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergy between Florfenicol and Aminoglycosides against Multidrug-Resistant Escherichia coli Isolates from Livestock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the antimicrobial activity of florfenicol against bacteria isolated from bovine and porcine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenotypic Investigation of Florfenicol Resistance and Molecular Detection of floR Gene in Canine and Feline MDR Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Florfenicol Amine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845), a broad-spectrum synthetic antibiotic, is widely used in veterinary medicine to treat and prevent bacterial infections in livestock and aquaculture. Following administration, florfenicol undergoes metabolism within the animal, leading to the formation of several metabolites. Among these, florfenicol amine stands out as a major metabolite and is designated as the marker residue for monitoring florfenicol levels in food products of animal origin by regulatory agencies in numerous countries, including the European Union.[1] This technical guide provides an in-depth review of the current research on florfenicol amine, encompassing its metabolism, analytical detection methods, pharmacokinetics, and toxicological profile.

Metabolism of Florfenicol to Florfenicol Amine

The biotransformation of florfenicol to florfenicol amine is a key metabolic pathway. This conversion, along with the formation of other metabolites such as florfenicol alcohol, florfenicol oxamic acid, and monochloroflorfenicol, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] Studies have indicated that the CYP3A subfamily of enzymes plays a crucial role in this metabolic process. The metabolic conversion is a critical consideration in both efficacy and food safety assessments, as the presence and concentration of florfenicol amine are indicative of the initial florfenicol dosage and the time elapsed since administration.

A simplified representation of the metabolic pathway is illustrated below:

Synthesis of Florfenicol Amine